

Preclinical Pharmacology of (R,R)-BMS-986397: A Technical Guide

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Compound of Interest

Compound Name: (R,R)-BMS-986397

Cat. No.: B15541103

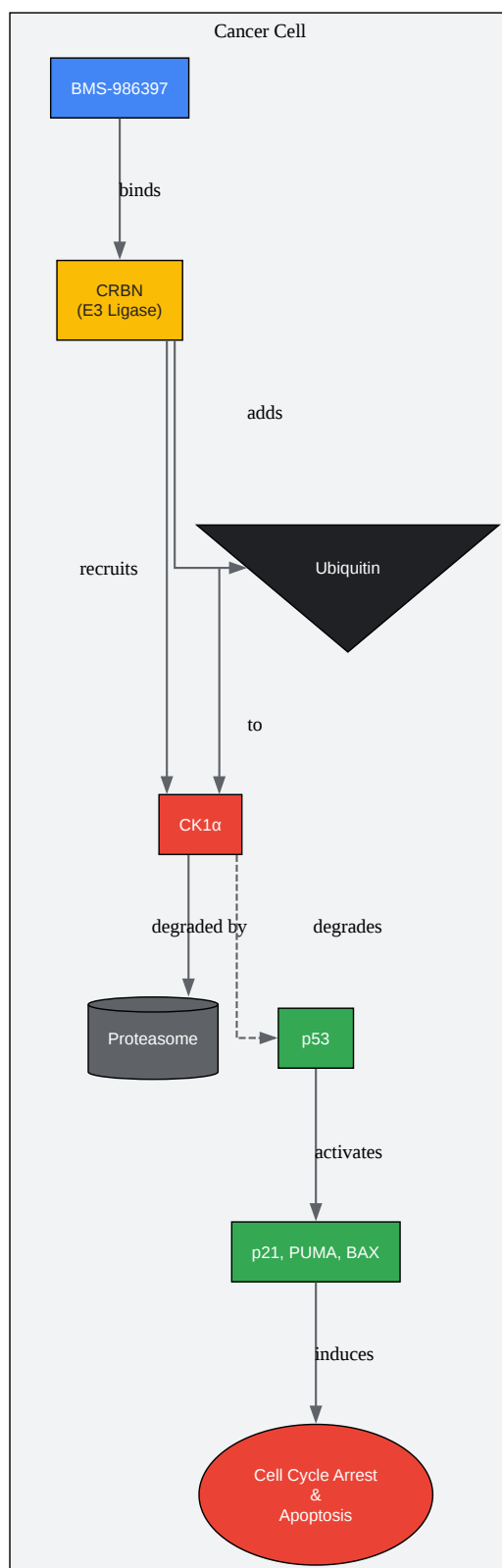
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(R,R)-BMS-986397 is a first-in-class, orally bioavailable, potent, and selective molecular glue degrader of Casein Kinase 1 α (CK1 α). This document provides an in-depth overview of its preclinical pharmacology, targeting researchers, scientists, and drug development professionals. BMS-986397 leverages the cell's natural protein disposal system to eliminate CK1 α , a protein implicated in the survival of cancer cells, particularly in acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS) with wild-type TP53.^{[1][2][3]}

Mechanism of Action

BMS-986397 acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and CK1 α .^[4] This induced proximity facilitates the ubiquitination of CK1 α , marking it for degradation by the proteasome. The degradation of CK1 α leads to the stabilization and activation of the tumor suppressor protein p53.^{[1][2]} Activated p53 then transcriptionally upregulates its target genes, including p21, PUMA, and BAX, which collectively drive cell cycle arrest and apoptosis in malignant cells.^{[2][5]} This mechanism of action is dependent on the presence of CRBN, CK1 α , and functional p53.^{[2][5]}

Signaling Pathway



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Caption: Mechanism of action of BMS-986397.

Quantitative Data Summary

The preclinical activity of **(R,R)-BMS-986397** has been quantified through various in vitro and in vivo studies.

In Vitro Activity

Parameter	Cell Line	Value	Reference
CK1α Degradation (EC50)	-	8.0 nM	[6]
Antiproliferative Activity (IC50)	MV4-11 (AML)	20 nM	[6]
GDM-1 (AML)	15 nM	[6]	
Myelotoxic Effect on Healthy Progenitors (IC50) - Triple Combination with Venetoclax/Azacitidine	-	88.1 nM	[7]
Myelotoxic Effect on Healthy Progenitors (IC50) - Double Combination with Venetoclax or Azacitidine	-	291.6 nM	[7]

In Vivo Pharmacokinetics

Species	Dose & Route	Parameter	Value	Reference
Mouse	2 mg/kg i.v.	Clearance	11.4 mL/min/kg	[6]
Cmax	11.4 µM	[6]		
tmax	0.5 h	[6]		
10 mg/kg p.o.	Cmax	14.4 µM	[6]	
tmax	0.5 h	[6]		
Bioavailability	100%	[6]		
Rat	2 mg/kg i.v.	Clearance	6.3 mL/min/kg	[6]
AUC _∞	11.0 µM·h	[6]		
Cynomolgus Monkey	0.5 mg/kg i.v.	Clearance	Low	[6]
-	Bioavailability	Good	[6]	

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Anti-proliferative Assay

Objective: To determine the concentration of BMS-986397 that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).

Protocol:

- Cell Culture: AML cell lines (e.g., MV4-11, GDM-1) are cultured in appropriate media and conditions.[6]
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
- Compound Treatment: A serial dilution of BMS-986397 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).
- Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.



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Caption: Workflow for the anti-proliferative assay.

Immunoblotting

Objective: To detect the degradation of CK1 α and the stabilization of p53 upon treatment with BMS-986397.

Protocol:

- Cell Treatment: Cancer cells are treated with BMS-986397 at various concentrations and for different durations.
- Cell Lysis: Cells are harvested and lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

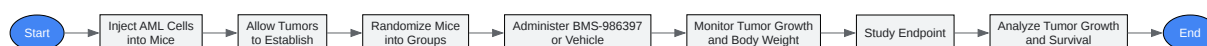
- Immunoblotting: The membrane is incubated with primary antibodies specific for CK1 α , p53, and a loading control (e.g., β -actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BMS-986397 in a living organism.

Protocol:

- Animal Model: Immunocompromised mice are subcutaneously or intravenously injected with human AML cells to establish tumors.^[6]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into vehicle control and treatment groups. BMS-986397 is administered orally at different doses and schedules.^[6]
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed. In some studies, survival is the primary endpoint.^[7]



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Caption: Workflow for in vivo xenograft studies.

Combination Studies

Preclinical studies have explored the combination of BMS-986397 with other anti-leukemic agents, such as the BCL2 inhibitor venetoclax and the hypomethylating agent azacitidine.[7] These combinations have shown synergistic or additive effects in AML cell lines and patient-derived xenograft models, suggesting potential clinical benefit.[7] For instance, in vivo studies in AML-PDX models showed that combinations of BMS-986397 with venetoclax and/or azacitidine improved mouse survival to over 80 days, compared to 60 days in the venetoclax/azacitidine group.[7]

Conclusion

(R,R)-BMS-986397 is a novel molecular glue degrader with a well-defined mechanism of action that leads to potent and selective degradation of CK1 α and subsequent p53-mediated apoptosis in TP53 wild-type AML and HR-MDS models.[2][5] Its favorable preclinical pharmacokinetic and efficacy profile, both as a single agent and in combination, supports its ongoing clinical development.[2][6]

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